The synthesis of Remivox involves several steps, beginning with the formation of an imine from 4-chloroaniline and N-carbethoxy-4-piperidone. This intermediate is then reduced using sodium borohydride, followed by acylation with phenylacetic acid chloride to produce an amide. The final steps include selective hydrolysis with hydrobromic acid and alkylation with isopropyl bromide.
These methods ensure a high yield of Lorcainide while maintaining purity through careful control of reaction conditions.
The molecular structure of Remivox features a piperidine ring, which is crucial for its pharmacological activity. The compound exhibits a three-dimensional conformation that facilitates interaction with voltage-gated sodium channels in cardiac tissues.
The compound's structural data can be visualized using molecular modeling software, revealing its spatial arrangement and potential binding sites.
Remivox undergoes several chemical reactions that are significant for its pharmacological profile:
These reactions are essential for understanding the metabolism and potential side effects of Remivox in clinical settings.
Remivox acts primarily by blocking voltage-gated sodium channels (Nav1.5) in cardiac myocytes, thereby reducing the influx of sodium ions during depolarization. This action slows down conduction velocity and prolongs refractory periods in cardiac tissues.
Remivox possesses distinct physical and chemical properties that influence its therapeutic use:
Remivox is primarily utilized in cardiology for managing arrhythmias due to its effectiveness at modulating sodium channel activity. Its applications include:
The latter half of the 20th century witnessed transformative developments in antiarrhythmic pharmacotherapy, driven by an evolving understanding of cardiac electrophysiology. The Vaughan-Williams classification system, established in 1970, provided a crucial framework for categorizing antiarrhythmic agents based on their primary mechanism of action. Class 1 agents, sodium channel blockers, were further subdivided based on their binding kinetics and effects on action potential duration. Class 1c agents emerged as a distinct subgroup characterized by their potent sodium channel blockade, slow dissociation kinetics, and minimal effect on repolarization. This pharmacodynamic profile translated into significant QRS complex prolongation on electrocardiograms, reflecting slowed cardiac conduction—a therapeutic effect particularly relevant for suppressing ventricular ectopy and tachyarrhythmias [1].
Lorcainide (Remivox), synthesized by Janssen Pharmaceutica (Belgium) in 1968 (code R-15889 or Ro 13-1042/001), exemplified this subclass [1]. Its development occurred within a period of intense investigation into agents capable of managing premature ventricular contractions (PVCs) and ventricular tachycardia, conditions associated with significant morbidity. Unlike Class 1a (e.g., quinidine) or 1b (e.g., lidocaine) agents, Class 1c drugs like Lorcainide offered a prolonged duration of action (8-10 hours orally) and potent suppression of ectopic pacemakers due to their high affinity for open cardiac sodium channels (Nav1.5). This irreversible binding during the channel's open state resulted in a pronounced reduction in the maximum upstroke velocity (Vmax) of the cardiac action potential, effectively stabilizing erratic rhythms [1] [8]. Research indicated Lorcainide also increased the ventricular fibrillation threshold in a dose-dependent manner, adding to its theoretical appeal for serious arrhythmias [1].
Table 1: Key Properties of Select Class 1c Antiarrhythmics in Late 20th Century
Property | Lorcainide | Flecainide | Encainide | Propafenone |
---|---|---|---|---|
Year Introduced | 1980s (Limited) | 1980s | 1980s | 1980s |
Primary Indication(s) | PVCs, VT, WPW* | PVCs, AF, SVT | PVCs, AF | PVCs, AF, VT |
Oral Bioavailability | High | High (~90%) | High | Variable |
Active Metabolite | Norlorcainide (Yes) | No | O-Desmethylencainide (Yes) | 5-Hydroxypropafenone (Yes) |
Elimination Half-Life (Parent) | 8.9 ± 2.3 hrs (Prolonged in cardiac disease) | 12-27 hrs | 3-4 hrs | 5-8 hrs |
Protein Binding | 78% | 40-45% | ~75% | >85% |
*WPW: Wolff-Parkinson-White Syndrome [1] [8]
Lorcainide's genesis was inextricably linked to the unique research culture fostered at Janssen Pharmaceutica under its visionary founder, Dr. Paul Janssen. Established as an independent research laboratory in 1953 and later acquired by Johnson & Johnson in 1961 while retaining significant autonomy, Janssen pioneered a highly integrated and target-driven approach to drug discovery [6] [10]. Dr. Janssen, a physician-pharmacologist, instilled a philosophy centered on the systematic exploration of the structure-activity relationship (SAR) within chemical families, coupled with rapid in-house biological screening. This approach, often termed the "Janssen approach," involved synthesizing large libraries of structurally related compounds and subjecting them to a battery of pharmacological tests to identify promising candidates efficiently [10].
The company's foundational success stemmed from neuropharmacology, most notably the discovery of haloperidol (Haldol®) in 1958, a groundbreaking antipsychotic butyrophenone [4] [6]. This success demonstrated Janssen's prowess in central nervous system (CNS) drug development and established a research paradigm focused on identifying potent, selective modulators of neuronal receptors and ion channels. While Lorcainide targeted cardiac sodium channels, its development benefited from this broader neuropharmacological expertise. The screening processes used to identify compounds affecting neuronal excitability were readily adaptable to cardiac targets. Furthermore, Janssen's experience with compounds exhibiting local anesthetic properties (common to many sodium channel blockers, including some neuroleptics explored earlier) provided valuable SAR insights [4] [10]. The synthesis of Lorcainide itself stemmed from chemical efforts initially directed towards opioid analgesics, highlighting the company's ability to leverage core chemical platforms across therapeutic areas [4] [6]. Dr. Janssen's leadership fostered an environment of intense productivity; his teams were credited with developing over 80 pharmaceutical compounds, with an unprecedented efficiency of approximately one new drug candidate every two years during his tenure [8] [10].
Table 2: Janssen Pharmaceutica's R&D Efficiency Model (1950s-1980s)
Feature | Janssen Model | Prevailing Industry Model | Impact on Drug Discovery |
---|---|---|---|
Research Focus | Targeted Chemical Families & SAR Exploration | Often Broader Screening / Serendipity | Systematic lead identification & optimization |
Integration | Tight coupling of Chemistry & Pharmacology | Often separate departments, slower iteration | Rapid compound synthesis & testing cycles |
Screening Scope | Broad in-house battery of bioassays (CNS, CV, etc.) | More limited or outsourced screening | Comprehensive early pharmacological profiling |
Therapeutic Areas | Neuropharmacology core, expanding to CV, GI, etc. | Often more specialized | Cross-fertilization of ideas (e.g., Na+ channel mod) |
Leadership | Strong scientific leadership (Dr. Paul Janssen, MD) | Varied (often business/admin focus) | Science-driven decision making & risk tolerance |
Output Metric (Janssen) | ~1 New Drug Candidate every 2 years | Typically slower pace | High volume of clinical candidates |
CAS No.: 572-32-7
CAS No.: 14127-68-5
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2